
3-(4-chlorobenzyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorobenzyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the oxadiazole family of compounds, which have been found to exhibit a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of 3-(4-chlorobenzyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body. It has also been found to inhibit the activity of various kinases, which play a crucial role in cell signaling and proliferation.
Biochemical and Physiological Effects
3-(4-chlorobenzyl)-5-(2-methylphenyl)-1,2,4-oxadiazole has been found to exhibit a wide range of biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators in the body, which can help to alleviate the symptoms of inflammation and pain. It has also been found to exhibit antioxidant activity, which can help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-chlorobenzyl)-5-(2-methylphenyl)-1,2,4-oxadiazole for lab experiments is its wide range of biological activities. This compound has been found to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer activities, making it a versatile tool for scientific research. However, one of the limitations of this compound is its potential toxicity. Like many other chemical compounds, 3-(4-chlorobenzyl)-5-(2-methylphenyl)-1,2,4-oxadiazole can be toxic at high doses, and care must be taken when handling and using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the research of 3-(4-chlorobenzyl)-5-(2-methylphenyl)-1,2,4-oxadiazole. One area of research is the development of new derivatives of this compound with improved biological activities and reduced toxicity. Another area of research is the study of the mechanism of action of this compound, which could provide insights into the development of new drugs for the treatment of various diseases. Additionally, the potential applications of this compound in the field of nanotechnology are also being explored, with researchers investigating its use in the development of new materials and devices.
Métodos De Síntesis
The synthesis of 3-(4-chlorobenzyl)-5-(2-methylphenyl)-1,2,4-oxadiazole involves the reaction of 4-chlorobenzyl hydrazine and 2-methylphenyl isocyanate in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be purified using standard techniques such as column chromatography. The synthesis of this compound has been extensively studied, and several modifications to the reaction conditions have been proposed to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
3-(4-chlorobenzyl)-5-(2-methylphenyl)-1,2,4-oxadiazole has been found to exhibit a wide range of biological activities, making it a promising candidate for scientific research. This compound has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has also been found to exhibit antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11-4-2-3-5-14(11)16-18-15(19-20-16)10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPINKCBIUASOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


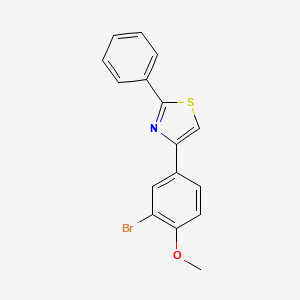
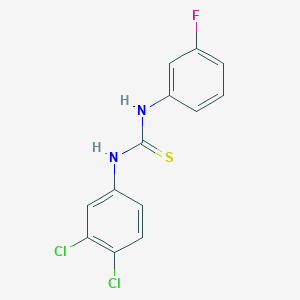
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide](/img/structure/B5771839.png)
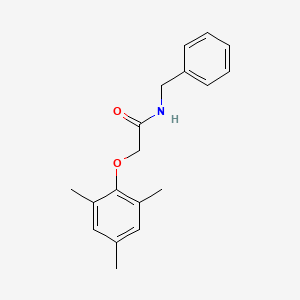
![N-[2-(1-cyclohexen-1-yl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5771852.png)
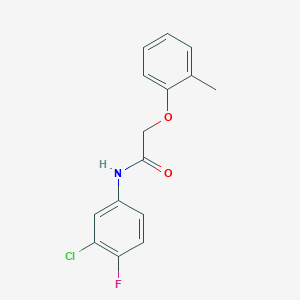
![N-[2-(acetylamino)phenyl]propanamide](/img/structure/B5771867.png)
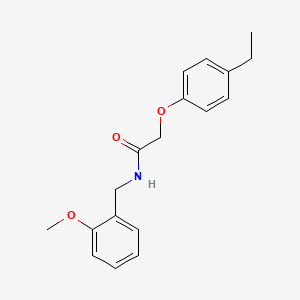
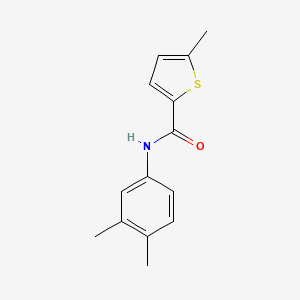
![ethyl 3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-butenoate](/img/structure/B5771898.png)


![N-(2,6-dimethylphenyl)-N'-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5771936.png)